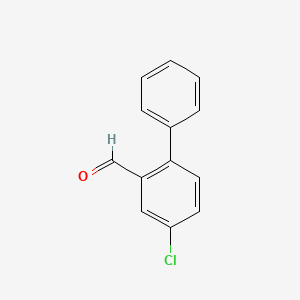4-Chlorobiphenyl-2-carbaldehyde
CAS No.:
Cat. No.: VC17833869
Molecular Formula: C13H9ClO
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H9ClO |
|---|---|
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | 5-chloro-2-phenylbenzaldehyde |
| Standard InChI | InChI=1S/C13H9ClO/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-9H |
| Standard InChI Key | BPWATAJMPLXNIV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The systematic name for this compound is 4'-chloro-[1,1'-biphenyl]-2-carbaldehyde, reflecting its biphenyl structure with substituents at specific positions . The chlorine atom at the 4' position (para to the biphenyl linkage) and the aldehyde group at the 2 position (ortho to the central bond) create a sterically and electronically unique profile. The exact mass is 216.03400 g/mol, with a polar surface area (PSA) of 17.07 Ų and a logP value of 3.819, indicating moderate hydrophobicity .
Physicochemical Properties
Key physical properties include:
The low vapor pressure suggests limited volatility under ambient conditions, while the high melting point reflects strong intermolecular forces due to its planar aromatic structure .
Synthesis and Manufacturing
Suzuki-Miyaura Cross-Coupling
A widely reported method involves the Suzuki-Miyaura cross-coupling of 2-bromobenzaldehyde with 4-chlorophenylboronic acid. The reaction employs palladium acetate () and triphenylphosphine () as catalysts in dimethylformamide (DMF) at 90°C for 4 hours . Typical yields range from 70% to 74%, depending on the purity of starting materials and reaction optimization .
Alternative Synthetic Routes
An alternative approach uses 2-formylphenylboronic acid and 4-chlorobromobenzene under similar catalytic conditions . This method avoids the use of brominated aldehydes but requires stringent control over stoichiometry to prevent side reactions. Additionally, oxidation of 2-(4-chlorophenyl)benzyl alcohol with sodium borohydride () in acetonitrile provides a reduction pathway to the aldehyde .
Applications in Organic Synthesis
Lactonization Reactions
4'-Chlorobiphenyl-2-carbaldehyde serves as a precursor in the synthesis of dibenzopyranones via copper-catalyzed lactonization. In the presence of and tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO), the aldehyde undergoes intramolecular cyclization to form lactones at room temperature . This reaction is critical for generating bioactive molecules with potential antimicrobial and anticancer properties .
Functionalization Reactions
The aldehyde group enables further derivatization, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume